molecular formula C21H19N3O2S B2967675 4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 865612-40-4

4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B2967675
CAS No.: 865612-40-4
M. Wt: 377.46
InChI Key: BDKJXLZMTAIWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a synthetic small molecule featuring a benzenesulfonamide group linked to a 7-methylimidazo[1,2-a]pyridine scaffold via a phenyl bridge. This molecular architecture, which incorporates substituted heterocyclic systems similar to those documented in chemical databases , is characteristic of compounds investigated for targeted protein inhibition. The imidazopyridine core is a privileged structure in medicinal chemistry, known for its favorable pharmacokinetic properties and ability to interact with adenine-binding sites of various kinases and enzymes. Researchers value this compound primarily for its potential as a selective inhibitor in cancer research and cell signaling studies, where benzenesulfonamide derivatives frequently exhibit high-affinity binding to enzyme active sites. The specific substitution pattern, including the 4-methyl group on the benzenesulfonamide and the 7-methyl group on the imidazopyridine ring, allows for precise modulation of the compound's electronic properties, lipophilicity, and steric interactions with biological targets. This reagent is provided as a high-purity material suitable for lead optimization studies, structure-activity relationship (SAR) investigations, and biochemical assay development. It represents a valuable chemical tool for probing cellular pathways and validating molecular targets in preclinical research. This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound according to laboratory safety protocols and consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

4-methyl-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-15-6-8-19(9-7-15)27(25,26)23-18-5-3-4-17(13-18)20-14-24-11-10-16(2)12-21(24)22-20/h3-14,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKJXLZMTAIWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=CN4C=CC(=CC4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators. These actions suggest that the compound may interact with its targets to modulate their activity, leading to changes in cellular processes.

Biochemical Pathways

Given the potential roles of imidazo[1,2-a]pyridines as cdk inhibitors, calcium channel blockers, and gaba a receptor modulators, it can be inferred that the compound may affect cell cycle regulation, calcium signaling, and neurotransmission.

Result of Action

The potential roles of imidazo[1,2-a]pyridines in inhibiting cdks, blocking calcium channels, and modulating gaba a receptors suggest that the compound may have diverse effects on cellular function and signaling.

Biological Activity

The compound 4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C19H21N3O2S
  • Molecular Weight : 357.46 g/mol
  • CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.

Structure

The compound features a sulfonamide group linked to a phenyl ring, which is further substituted with a 7-methylimidazo[1,2-a]pyridine moiety. This structural configuration suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer activity. For instance, compounds structurally related to our target compound have shown efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of cell proliferation : Studies have demonstrated that certain derivatives can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting specific pathways : The imidazo[1,2-a]pyridine structure is known to interact with pathways involved in tumor progression and metastasis.

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of similar sulfonamide compounds. These compounds can exert their effects through:

  • Inhibition of bacterial growth : By interfering with folate synthesis in bacteria, sulfonamides can effectively inhibit bacterial proliferation.
  • Broad-spectrum activity : Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Similar compounds have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are critical in inflammatory responses.

Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, a series of imidazo[1,2-a]pyridine derivatives were evaluated for their anticancer properties. The study found that certain modifications to the phenyl ring significantly enhanced cytotoxicity against A431 (human epidermoid carcinoma) and MCF-7 (breast cancer) cell lines. The most potent derivative exhibited an IC50 value of 0.5 µM, indicating strong anticancer activity .

Study 2: Antimicrobial Evaluation

Another research effort focused on the antimicrobial efficacy of sulfonamide derivatives. The study revealed that compounds similar to this compound demonstrated significant antibacterial activity with MIC values ranging from 1 to 10 µg/mL against various strains of Staphylococcus aureus and Escherichia coli .

Study 3: Anti-inflammatory Mechanism

A study investigating the anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives found that these compounds inhibited TNF-alpha production in RAW 264.7 macrophages. The mechanism was attributed to the suppression of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis; inhibition of cell cycle
AntimicrobialInhibition of folate synthesis
Anti-inflammatorySuppression of NF-kB signaling; reduced cytokine production

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the benzene sulfonamide core and the imidazo[1,2-a]pyridine/pyrimidine ring. These modifications impact physicochemical properties and synthetic accessibility:

Compound Name Substituents (Sulfonamide/Imidazo Ring) Molecular Weight Melting Point (°C) Yield (%) Synthesis Method Reference
4-Fluoro-N-[3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide 4-F/7-Me-imidazopyridine 381.42 N/A N/A Not specified
3z: N-(4-Methoxyphenyl)-4-Me-N-(3-Ph-imidazopyridin-2-yl)benzenesulfonamide 4-Me, 4-OMePh/Ph-imidazopyridine Calculated: ~480 262–263 90 Au-catalyzed C–H activation
3aa: N-(3,5-Dimethoxyphenyl)-4-Me-N-(3-Ph-imidazopyridin-2-yl)benzenesulfonamide 4-Me, 3,5-(OMe)₂Ph/Ph-imidazopyridine ~510 209–210 72 Au-catalyzed C–H activation
3ak: N,4-Dimethyl-N-(3-(p-tolyl)imidazopyridin-2-yl)benzenesulfonamide 4-Me, N-Me/p-tolyl-imidazopyridine ~380 225–227 86 Au-catalyzed C–H activation
N-(4-{7-Me-imidazo[1,2-a]pyrimidin-2-yl}phenyl)-[1,1'-biphenyl]-4-sulfonamide Biphenyl/7-Me-imidazopyrimidine 440.5 N/A N/A Not specified

Physicochemical Properties

  • Melting Points : Electron-rich substituents (e.g., methoxy groups in 3z and 3aa) correlate with higher melting points (262–263°C for 3z vs. 209–210°C for 3aa), likely due to enhanced crystallinity and intermolecular interactions .
  • Fluorine vs. Methyl Substitution : The fluorine analog (381.42 g/mol) may exhibit distinct electronic properties compared to the methyl-substituted target, influencing binding kinetics in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.